![molecular formula C24H27N5O4 B2918903 8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333305-38-7](/img/structure/B2918903.png)
8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
The molecular geometry and structural analysis of similar purine derivatives indicate a typical geometry where the fused rings of the purine system are planar, inclined to each other at minimal angles. The conformation of the substituents attached to the purine system, such as the benzylamine group, showcases specific spatial arrangements, contributing to the compound's overall chemical behavior. The purine fused-ring skeleton is planar, while the morpholine ring adopts a chair conformation, indicating the stability and potential reactivity of the compound based on its structural configuration (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Synthesis and Reactivity
Research has demonstrated various synthesis pathways for creating derivatives of the purine system, focusing on the reactivity of specific functional groups. For instance, reactions of purine derivatives with glycerol epichlorohydrin under anhydrous conditions have been explored to form compounds with potential biological activity. These synthesis pathways provide insights into the chemical versatility of purine derivatives and their potential for further chemical modifications (Kremzer, Strokin, Klyuev, & Buryak, 1981).
Pharmacological Potential
The compound and its derivatives have been studied for their pharmacological properties, including analgesic and anti-inflammatory activities. Some studies have found significant analgesic activity in derivatives of the compound, suggesting their potential as new classes of analgesic and anti-inflammatory agents. This research indicates the therapeutic potential of the compound in designing new drugs for pain and inflammation management (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
properties
IUPAC Name |
8-(benzylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-16-9-7-8-12-19(16)33-15-18(30)14-29-20-21(27(2)24(32)28(3)22(20)31)26-23(29)25-13-17-10-5-4-6-11-17/h4-12,18,30H,13-15H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDAIIBQGRVJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
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